Cas no 173604-33-6 ((R)-4-Benzhydryloxazolidin-2-one)

(R)-4-Benzhydryloxazolidin-2-one is a chiral oxazolidinone derivative widely utilized as an auxiliary in asymmetric synthesis. Its benzhydryl group enhances steric hindrance, enabling high diastereoselectivity in enolate alkylation, acylation, and aldol reactions. The rigid oxazolidinone framework ensures efficient control over stereochemistry, making it valuable for constructing enantiomerically pure intermediates in pharmaceutical and fine chemical synthesis. Its stability under a range of reaction conditions and ease of removal post-synthesis further contribute to its utility. This compound is particularly favored in the preparation of complex molecules requiring precise stereocontrol, offering reproducibility and scalability in synthetic workflows.
(R)-4-Benzhydryloxazolidin-2-one structure
173604-33-6 structure
商品名:(R)-4-Benzhydryloxazolidin-2-one
CAS番号:173604-33-6
MF:C16H15NO2
メガワット:253.2958
MDL:MFCD01863565
CID:105582
PubChem ID:9837924

(R)-4-Benzhydryloxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • (R)-4-Benzhydryloxazolidin-2-one
    • (R)-(+)-4-(Diphenylmethyl)-2-oxazolidinone
    • (4R)-4-benzhydryl-1,3-oxazolidin-2-one
    • 2-Oxazolidinone,4-(diphenylmethyl)-, (4R)-
    • 4-diphenylmethyl-2-oxazolidinone
    • 4-Diphenylmethyloxazolidin-2-one
    • (R)-4-Methyldiphenyl-2-oxazolidinone
    • (R)-(+)-4-(DIPHENYLMETHYL)-2-OXAZOLIDIN&
    • (R)-4-Methyl-3,4-diphenyloxazolidin-2-one
    • 2-Oxazolidinone, 4-(diphenylmethyl)-, (4R)-
    • PubChem11686
    • (4R)-4-Benzhydryloxazolidine-2-one
    • (r)-4-(diphenylmethyl)oxazolidin-2-one
    • AX8047094
    • (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one
    • (R)-(+)-4-(DIPHENYLMETHYL)-2-
    • 2-Oxazolidinone,4-(diphenylmethyl)-,(4R)-
    • (R)-(+)-4-(Diphenylmethyl)-2-oxazolidinone, 98%
    • SCHEMBL5168082
    • DTXSID00431618
    • 173604-33-6
    • YGA60433
    • CS-0132494
    • (R)-(+)-4-(DIPHENYLMETHYL)-2-OXAZOLIDIN
    • MFCD01863565
    • AKOS016844228
    • E76572
    • AS-65715
    • MDL: MFCD01863565
    • インチ: 1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1
    • InChIKey: QEOCTJMBYZNEJH-AWEZNQCLSA-N
    • ほほえんだ: O1C(N([H])[C@@]([H])(C1([H])[H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 253.11000
  • どういたいしつりょう: 253.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 38.3
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.181
  • ゆうかいてん: 145-148 °C(lit.)
  • ふってん: 472.603°C at 760 mmHg
  • フラッシュポイント: 239.622°C
  • 屈折率: 1.591
  • すいようせい: Slightly soluble in water.
  • PSA: 38.33000
  • LogP: 3.25570
  • ようかいせい: 未確定

(R)-4-Benzhydryloxazolidin-2-one セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi

(R)-4-Benzhydryloxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A623300-5g
(R)-4-Benzhydryloxazolidin-2-one
173604-33-6 97%
5g
$174.0 2025-02-25
Chemenu
CM132038-1g
(R)-4-benzhydryloxazolidin-2-one
173604-33-6 97%
1g
$143 2023-03-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD47094-100mg
(R)-4-Benzhydryloxazolidin-2-one
173604-33-6 97%
100mg
¥268.0 2022-03-01
Chemenu
CM132038-5g
(R)-4-benzhydryloxazolidin-2-one
173604-33-6 97%
5g
$496 2023-03-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD47094-5g
(R)-4-Benzhydryloxazolidin-2-one
173604-33-6 97%
5g
¥3334.0 2022-03-01
Ambeed
A623300-250mg
(R)-4-Benzhydryloxazolidin-2-one
173604-33-6 97%
250mg
$28.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-UE729-500mg
(R)-4-Benzhydryloxazolidin-2-one
173604-33-6 97%
500mg
¥1363.0 2022-02-28
Key Organics Ltd
AS-65715-5MG
(4R)-4-(diphenylmethyl)-1,3-oxazolidin-2-one
173604-33-6 >97%
5mg
£46.00 2025-02-08
abcr
AB255946-250mg
(R)-(+)-4-(Diphenylmethyl)-2-oxazolidinone; .
173604-33-6
250mg
€105.70 2025-02-18
1PlusChem
1P001ZJB-100mg
2-Oxazolidinone, 4-(diphenylmethyl)-, (4R)-
173604-33-6 97%
100mg
$9.00 2025-02-19

(R)-4-Benzhydryloxazolidin-2-one 関連文献

(R)-4-Benzhydryloxazolidin-2-oneに関する追加情報

Comprehensive Overview of (R)-4-Benzhydryloxazolidin-2-one (CAS No. 173604-33-6): Properties, Applications, and Industry Insights

The compound (R)-4-Benzhydryloxazolidin-2-one (CAS No. 173604-33-6) is a chiral oxazolidinone derivative that has garnered significant attention in pharmaceutical and organic synthesis research. Its unique structural features, including the benzhydryl moiety and the oxazolidin-2-one core, make it a valuable intermediate for asymmetric synthesis and drug development. Researchers frequently search for "chiral auxiliaries," "asymmetric catalysis," and "oxazolidinone applications," reflecting the growing demand for enantioselective methodologies in modern chemistry.

One of the most compelling aspects of (R)-4-Benzhydryloxazolidin-2-one is its role as a chiral building block. The compound's stereocenter at the 4-position allows for precise control over stereochemistry in reactions such as aldol condensations, Michael additions, and Diels-Alder cyclizations. This aligns with current trends in "green chemistry" and "sustainable synthesis," where efficiency and selectivity are paramount. Laboratories worldwide seek "high-purity chiral reagents" and "scalable synthetic routes" to compounds like this, emphasizing its industrial relevance.

From a molecular perspective, the benzhydryl group in CAS 173604-33-6 provides steric bulk that can influence both reactivity and selectivity in chemical transformations. This characteristic has led to its exploration in "peptide mimetics" and "small molecule drug discovery" – two areas dominating pharmaceutical R&D discussions. The oxazolidinone ring system itself is recognized for its bioisosteric properties, often appearing in queries about "privileged scaffolds" and "medicinal chemistry frameworks."

The synthesis of (R)-4-Benzhydryloxazolidin-2-one typically involves enantioselective methods starting from chiral amino alcohols, with researchers frequently investigating "cost-effective chiral resolutions" and "catalytic asymmetric synthesis." Recent publications highlight its utility in creating β-amino acid derivatives, addressing the rising interest in "foldamers" and "protein surface mimetics" within biophysical chemistry circles. Analytical techniques like chiral HPLC and X-ray crystallography are crucial for characterizing this compound, topics often searched alongside "enantiomeric excess determination."

In material science applications, the rigid structure of 173604-33-6 has shown promise in "liquid crystal formulations" and "molecular recognition systems." This intersects with trending searches for "smart materials" and "supramolecular chemistry." The compound's thermal stability (a subject of "thermogravimetric analysis" queries) makes it suitable for specialized polymer applications where chirality influences material properties.

Regulatory considerations for (R)-4-Benzhydryloxazolidin-2-one focus on standard laboratory safety protocols rather than restrictive classifications. This positions it favorably compared to compounds triggering "REACH compliance" or "controlled substance" searches. Suppliers emphasize "GMP-grade intermediates" and "custom chiral synthesis" services for this molecule, responding to pharmaceutical industry demands for reliable enantiopure compounds.

Emerging research explores the compound's potential in "organocatalysis" – a field generating substantial "metal-free catalysis" search traffic. Its ability to induce stereoselectivity without transition metals aligns with the push toward "benign by design" chemical processes. Computational chemists modeling "transition state geometries" frequently reference similar oxazolidinones, indicating broader theoretical interest.

The market for CAS 173604-33-6 reflects specialization trends, with procurement searches emphasizing "bulk enantiomeric compounds" and "research-scale quantities." Analytical challenges related to "chiral impurity profiling" remain an active discussion point, particularly for quality control in drug development pipelines. Recent patent analyses show growing IP activity around modified oxazolidinone derivatives, suggesting sustained innovation potential.

Environmental fate studies of (R)-4-Benzhydryloxazolidin-2-one contribute to discussions on "pharmaceuticals in the environment," though its relatively low ecotoxicity differentiates it from compounds driving "persistent organic pollutant" concerns. This balances industrial utility with environmental stewardship – a key consideration in "green pharmacy" initiatives gaining traction globally.

Future directions for this compound likely involve "continuous flow chemistry" adaptations (a hot topic in process chemistry) and exploration in "targeted drug delivery" systems. The intersection of its chiral properties with "biological membrane interactions" presents particularly fertile ground for interdisciplinary research bridging chemistry and biophysics.

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Amadis Chemical Company Limited
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